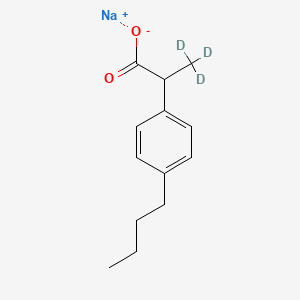
p-Butyl Ibuprofen-d3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Butyl Ibuprofen-d3 (sodium) is a deuterated form of p-Butyl Ibuprofen sodium. Deuterium is a stable isotope of hydrogen, and its incorporation into the ibuprofen molecule can be useful for various scientific studies, including pharmacokinetic and metabolic research. This compound is often used as a reference standard in pharmaceutical research due to its high purity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Butyl Ibuprofen-d3 (sodium) involves the deuteration of p-Butyl Ibuprofen. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the complete incorporation of deuterium .
Industrial Production Methods
Industrial production of p-Butyl Ibuprofen-d3 (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
p-Butyl Ibuprofen-d3 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of p-Butyl Ibuprofen-d3 (sodium) can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
p-Butyl Ibuprofen-d3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of ibuprofen and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and rates of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ibuprofen.
Industry: Applied in the development and quality control of pharmaceutical products .
Mechanism of Action
The mechanism of action of p-Butyl Ibuprofen-d3 (sodium) is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, fever, and inflammation. By inhibiting COX enzymes, p-Butyl Ibuprofen-d3 (sodium) reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The non-deuterated form of p-Butyl Ibuprofen-d3 (sodium).
p-Butyl Ibuprofen: The non-deuterated form of p-Butyl Ibuprofen sodium.
Other NSAIDs: Such as naproxen and aspirin, which also inhibit COX enzymes
Uniqueness
The uniqueness of p-Butyl Ibuprofen-d3 (sodium) lies in its deuterium content, which makes it particularly useful for specific scientific studies. Deuterium-labeled compounds are valuable in research because they can be distinguished from their non-labeled counterparts using techniques such as mass spectrometry. This allows for precise tracking and analysis of the compound in biological systems .
Properties
Molecular Formula |
C13H17NaO2 |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
sodium;2-(4-butylphenyl)-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C13H18O2.Na/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15;/h6-10H,3-5H2,1-2H3,(H,14,15);/q;+1/p-1/i2D3; |
InChI Key |
JOOUQMYAABLJGC-MUTAZJQDSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CCCC)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


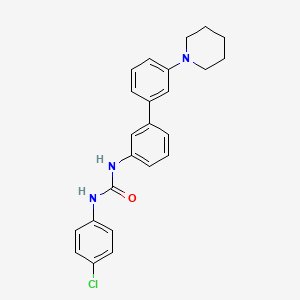
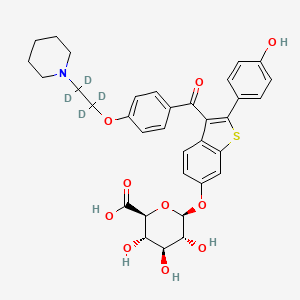
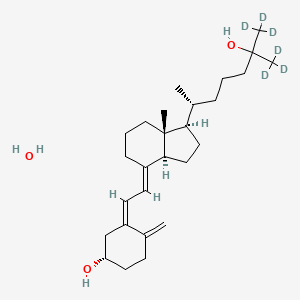

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
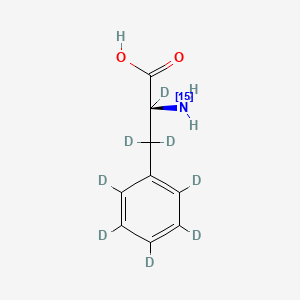


![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

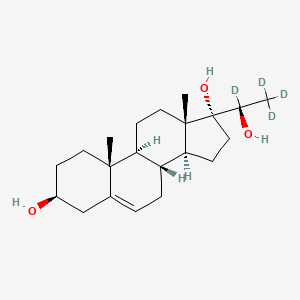
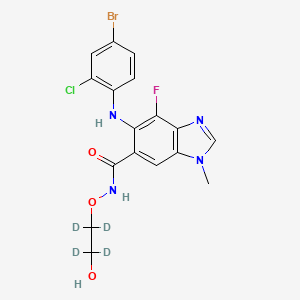
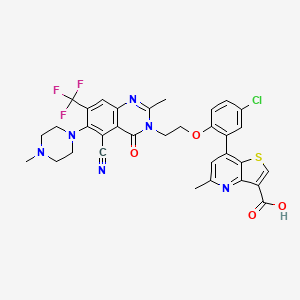
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
